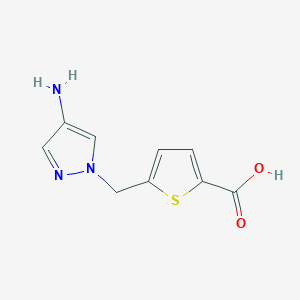

5-((4-Amino-1H-pyrazol-1-yl)methyl)thiophene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

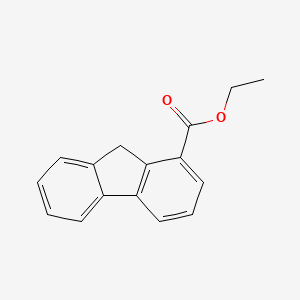

“5-((4-Amino-1H-pyrazol-1-yl)methyl)thiophene-2-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The compound also has an amino group and a carboxylic acid group .

Synthesis Analysis

The synthesis of such compounds often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . These outstanding compounds can be synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and heterocyclic rings. The pyrazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The thiophene ring contains a sulfur atom, which can contribute to the overall polarity and reactivity of the molecule.Chemical Reactions Analysis

5-Amino-pyrazoles, which are part of the compound’s structure, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They can participate in a wide variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Aplicaciones Científicas De Investigación

Organic Synthesis

5-Amino-pyrazoles, which include the compound , are potent reagents in organic synthesis . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They are particularly useful in constructing diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Medicinal Chemistry

5-Amino-pyrazoles are similar to biologically active compounds and have diverse applications in the field of pharmaceutics and medicinal chemistry . They are used in the design and engineering of pharmaceuticals, with nearly 60% of unique small-molecule drugs containing a nitrogen heterocycle .

Synthesis of Pyrazolo-annulated Pyridines

5-Amino-pyrazoles are effective reagents in the synthesis of pyrazolo-annulated pyridines . The most common field of application of 5-aminopyrazoles is the synthesis of pyrazolo [3,4- b ]pyridines .

Drug Design

The structure of many essential drugs prominently feature a wide variety of heterocyclic scaffolds that are important for their multiplex properties . Among the top 25 best-selling pharmaceuticals from the year 2014, there have been 12 small molecules with heterocyclic moieties, by and large nitrogen-containing ones, accounting for more than 50 billion USD in annual revenue .

Antileishmanial Activity

Some derivatives of the compound have shown antileishmanial activity . This suggests potential applications in the development of treatments for leishmaniasis .

Antimalarial Activity

There is also evidence to suggest that some derivatives of the compound may have antimalarial activity . This opens up potential applications in the development of antimalarial drugs .

Direcciones Futuras

The future directions in the research and development of such compounds could involve exploring their potential biological activities and therapeutic applications. Given the broad range of activities exhibited by pyrazole compounds , “5-((4-Amino-1H-pyrazol-1-yl)methyl)thiophene-2-carboxylic acid” could be a promising candidate for further study.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of biological targets These targets include enzymes, receptors, and other proteins involved in various biochemical pathways

Mode of Action

It is known that many heterocyclic compounds, including those containing a pyrazole ring, can interact with their targets through various mechanisms, such as hydrogen bonding . This interaction can lead to changes in the conformation or activity of the target, thereby affecting its function .

Biochemical Pathways

Many heterocyclic compounds, including those containing a pyrazole ring, have been reported to affect a variety of biochemical pathways . These pathways are involved in a wide range of biological processes, including inflammation, tumor growth, diabetes, allergies, and various infectious diseases .

Result of Action

Many heterocyclic compounds, including those containing a pyrazole ring, have been reported to have a variety of biological activities . These activities can result in a wide range of effects at the molecular and cellular levels, depending on the specific targets and pathways affected.

Propiedades

IUPAC Name |

5-[(4-aminopyrazol-1-yl)methyl]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c10-6-3-11-12(4-6)5-7-1-2-8(15-7)9(13)14/h1-4H,5,10H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPPXSLVZWLZOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)O)CN2C=C(C=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2849771.png)

![Tert-butyl 3-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2849772.png)

![N-{3-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2849775.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-chlorobenzamide](/img/structure/B2849783.png)

![4-isopropoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2849784.png)

![3,4-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2849785.png)

![3-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2849786.png)

![(E)-N-allyl-2-amino-1-((2-methoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2849792.png)

![N-[[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2849793.png)